molecular formula C32H37N7O5 B8016925 Bibr 1087 SE

Bibr 1087 SE

Cat. No.: B8016925
M. Wt: 599.7 g/mol
InChI Key: UGEWTLXHMYKLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIBR 1087 SE, also known as Desethyl Dabigatran Etexilate, is an intermediate metabolite of Dabigatran Etexilate. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, which is a direct thrombin inhibitor. This compound is primarily used in the prevention of stroke and thrombosis in patients with nonvalvular atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIBR 1087 SE is synthesized through an esterification reaction between ethanol and glutaric acid. The reaction typically uses an acid catalyst, such as sulfuric acid or phosphoric acid, under appropriate reaction conditions . The process involves the removal of an ethyl group from Dabigatran Etexilate, resulting in the formation of Desethyl Dabigatran Etexilate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

BIBR 1087 SE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often uses nucleophiles such as amines or thiols under mild conditions

Major Products Formed

Scientific Research Applications

BIBR 1087 SE has several scientific research applications:

Mechanism of Action

BIBR 1087 SE exerts its effects by being converted into Dabigatran, which specifically and reversibly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, Dabigatran prevents the formation of clots, thereby reducing the risk of stroke and thrombosis .

Comparison with Similar Compounds

Similar Compounds

    Dabigatran: The active form of Dabigatran Etexilate, directly inhibits thrombin.

    Warfarin: An older anticoagulant that works by inhibiting vitamin K-dependent clotting factors.

    Rivaroxaban: Another direct oral anticoagulant that inhibits factor Xa.

    Apixaban: Similar to Rivaroxaban, it also inhibits factor Xa .

Uniqueness

BIBR 1087 SE is unique due to its role as an intermediate metabolite of Dabigatran Etexilate. Unlike Warfarin, which requires regular monitoring and has numerous dietary restrictions, Dabigatran and its metabolites offer a more predictable pharmacokinetic profile with fewer interactions. Additionally, this compound and its related compounds provide a rapid onset of action and reversible inhibition of thrombin, making them advantageous in clinical settings .

Properties

IUPAC Name

3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWTLXHMYKLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437796
Record name Desethyl Pradaxa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212321-78-3
Record name Desethyl Pradaxa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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